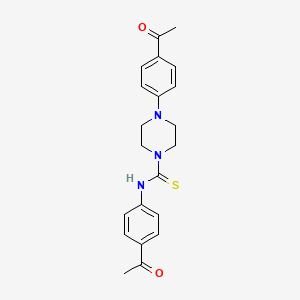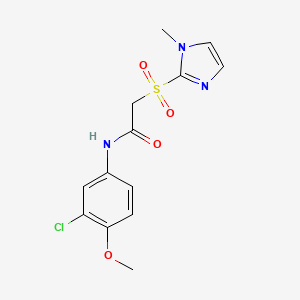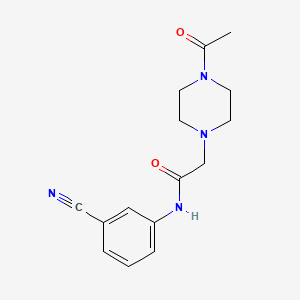![molecular formula C16H18N2O3 B7534437 4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized and studied extensively due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes and receptors in the body, leading to its observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. Furthermore, it has been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have a range of biological effects, making it a versatile compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one. One potential direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its biological activity. Finally, the compound could be studied in combination with other drugs to determine its potential use in combination therapies for various diseases.
Méthodes De Synthèse
The synthesis of 4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one involves the reaction between 6,7-dimethyl-4-hydroxycoumarin and 1-(chloromethyl)-4-methylpiperazine in the presence of a base such as potassium carbonate. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antimicrobial, antifungal, and antitumor properties. Additionally, it has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-5-13-12(8-18-4-3-17-15(19)9-18)7-16(20)21-14(13)6-11(10)2/h5-7H,3-4,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPKMQXWZADRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7534355.png)


![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)

![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)


![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)

